3-(2-Hydroxyethyl)piperidin-2-one
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Overview
Description
3-(2-Hydroxyethyl)piperidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-(2-hydroxyethyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in the pharmaceutical industry, suggesting a wide range of potential targets.
Mode of Action
It is presumed that piperidine derivatives interact with various biological targets, leading to different therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications , suggesting that they may affect multiple biochemical pathways.
Result of Action
As a piperidine derivative, it is likely to have a range of effects depending on the specific biological targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different piperidine derivatives .
Scientific Research Applications
3-(2-Hydroxyethyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Hydroxyethyl)piperidin-2-one include other piperidine derivatives such as:
- 2-Piperidinone
- 3-Methylpiperidin-2-one
- 4-Hydroxy-2-piperidinone
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxyl and piperidinone functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(2-hydroxyethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-3-6-2-1-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFHGQHMLWLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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